

Preclinical pharmacology of Tivozanib hydrate

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An In-depth Technical Guide to the Preclinical Pharmacology of Tivozanib Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib hydrate, an oral quinoline urea derivative, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2] It is a third-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic and anti-tumor activity in a range of preclinical models.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology of tivozanib, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and oncology research.

Mechanism of Action

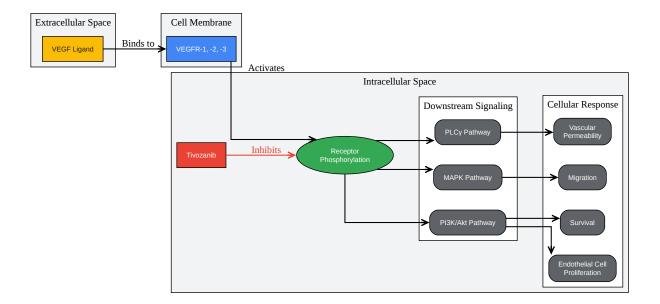
Tivozanib exerts its biological effects primarily through the highly specific inhibition of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[2][4] These receptors are critical mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[2][4] By binding to the ATP-binding site of these receptors, tivozanib inhibits their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades.[4] This disruption of the VEGF signaling pathway leads to a reduction in endothelial cell proliferation, migration, and vascular permeability, ultimately inhibiting tumor growth and progression.[4][5]



While tivozanib is highly selective for VEGFRs, it also exhibits inhibitory activity against other tyrosine kinases, such as c-Kit and platelet-derived growth factor receptor beta (PDGFR- β), albeit at higher concentrations.[2][6]

Signaling Pathway

The primary signaling pathway inhibited by tivozanib is the VEGF pathway. The binding of VEGF ligands to their receptors on endothelial cells initiates a signaling cascade that promotes angiogenesis. Tivozanib blocks this cascade at the receptor level.



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Caption: Tivozanib's inhibition of the VEGFR signaling cascade.



In Vitro Pharmacology Kinase Inhibition

Tivozanib is a potent inhibitor of VEGFR-1, -2, and -3. In biochemical assays, tivozanib demonstrated subnanomolar to nanomolar inhibitory activity against these receptors. Its selectivity for VEGFRs is significantly higher compared to other kinases.

Target Kinase	IC50 (nM)	Reference
VEGFR-1	0.21 - 30	[2][7][8][9]
VEGFR-2	0.16 - 6.5	[2][7][8][9]
VEGFR-3	0.24 - 15	[2][7][8][9]
c-Kit	1.63 - 78	[2][7]
PDGFR-β	1.72 - 49	[2][7]

IC₅₀ values can vary depending on the specific assay conditions.

Cellular Activity

In cellular assays, tivozanib effectively inhibits VEGF-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs). It has been shown to inhibit the phosphorylation of MAPKs (ERK1 and ERK2) in endothelial cells in a ligand-dependent manner.

In Vivo Pharmacology Antitumor Efficacy in Xenograft Models

Tivozanib has demonstrated robust antitumor activity in a variety of human tumor xenograft models in mice and rats. Oral administration of tivozanib has been shown to inhibit tumor growth, angiogenesis, and vascular permeability in models of renal, breast, lung, colon, ovarian, pancreas, and prostate cancer.[2][3][8][9]



Tumor Model	Animal Model	Tivozanib Dose	Tumor Growth Inhibition (TGI)	Reference
Renal Cell Carcinoma	Athymic Rats	1 mg/kg/day (oral)	>85%	[7]
Breast Cancer (MX-1)	Nude Mice	20 mg/kg/day (oral)	Robust TGI	[10]
Choroidal Neovascularizati on	C57BL/6 Mice	1 mg/kg/day (oral)	80.7% reduction in CNV lesions	[11]
HER2-driven Breast Tumors	Chimeric Mice	5 mg/kg/day (oral)	Significant survival benefit	[12]
KRAS/EGFR- driven Lung Tumors	Chimeric Mice	Not specified	Significant survival benefit	[12]

Anti-angiogenic Effects

Preclinical studies have confirmed the anti-angiogenic effects of tivozanib in vivo. In rodent models, tivozanib treatment led to a decrease in microvessel density within tumor xenografts and a reduction in VEGFR-2 phosphorylation in the tumor endothelium.[3] Furthermore, delayed-contrast MRI studies in rodents have shown that tivozanib reduces tumor vascular hyperpermeability.[9]

Preclinical Pharmacokinetics

Tivozanib exhibits a pharmacokinetic profile that supports once-daily oral administration.[13] It is characterized by a long absorption time and a half-life that varies across species.



Animal Species	Key Pharmacokinetic Parameters	Reference
Mice	Tmax: ~8 hours	[7]
Rats	Dose-proportional exposure	[7]
Rabbits (pigmented)	Elimination half-life (retina/choroid): 247.5 hours; (serum): 49.7 hours	[4]
Monkeys	Dose-proportional exposure	[7]

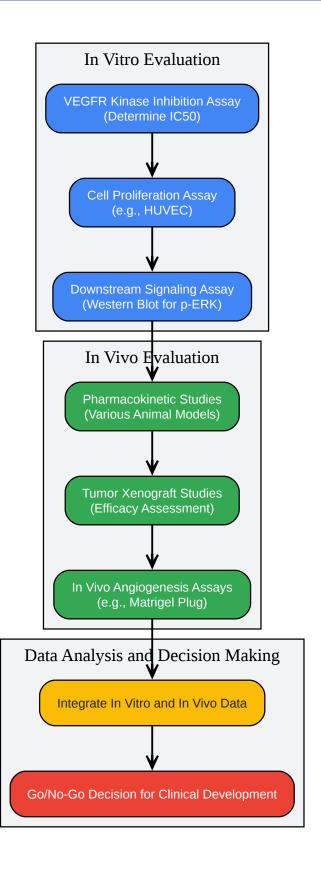
Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the preclinical evaluation of tivozanib.

Experimental Workflow for Preclinical Evaluation

A typical workflow for the preclinical assessment of a tyrosine kinase inhibitor like tivozanib involves a series of in vitro and in vivo experiments to determine its potency, selectivity, efficacy, and pharmacokinetic properties.





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Caption: General experimental workflow for preclinical evaluation of a TKI.



VEGFR Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of tivozanib against VEGFR kinases.

Materials:

- Recombinant human VEGFR-1, -2, and -3 kinases
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP (Adenosine triphosphate)
- Substrate (e.g., a synthetic peptide)
- Tivozanib hydrate dissolved in DMSO
- 96-well plates
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

- Prepare serial dilutions of tivozanib in kinase buffer. A typical concentration range would be from 0.01 nM to 1 μ M.
- In a 96-well plate, add the VEGFR kinase and substrate solution to each well.
- Add the serially diluted tivozanib or a DMSO control to the respective wells.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.



• Plot the percentage of kinase inhibition against the logarithm of the tivozanib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Tumor Xenograft Study (In Vivo)

Objective: To evaluate the antitumor efficacy of tivozanib in a human tumor xenograft model.

Materials:

- Immunocompromised mice (e.g., athymic nude or NOD-SCID)
- Human cancer cell line (e.g., renal cell carcinoma)
- Cell culture medium and supplements
- Matrigel (optional, for subcutaneous injection)
- Tivozanib hydrate formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Culture the human cancer cells to the desired number.
- Implant the tumor cells into the flank of the immunocompromised mice, either by subcutaneous injection of a cell suspension (often mixed with Matrigel) or by surgical implantation of a tumor fragment.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer tivozanib orally to the treatment group at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.



- Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
- Calculate the tumor growth inhibition (TGI) for the tivozanib-treated group compared to the control group.

Conclusion

The preclinical data for **tivozanib hydrate** strongly support its role as a potent and selective inhibitor of VEGFRs with significant anti-angiogenic and antitumor activity. Its efficacy across a broad range of tumor models, combined with a pharmacokinetic profile suitable for oral dosing, has provided a solid foundation for its clinical development. This guide summarizes the key preclinical findings and provides detailed experimental frameworks that are essential for the continued investigation and understanding of tivozanib and other novel anti-angiogenic agents.

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